4'-Methoxy-8-methylflavone is a synthetic flavonoid compound belonging to the methoxyflavone class. It is characterized by the presence of a methoxy group at the 4' position and a methyl group at the 8 position of its flavone backbone. This compound has garnered interest due to its potential biological activities, including antioxidant and anti-inflammatory properties.
The synthesis of 4'-methoxy-8-methylflavone is typically achieved through various chemical methods, including Claisen-Schmidt condensation and cyclization reactions. These methods utilize readily available precursors such as hydroxyacetophenone and methylbenzaldehyde, allowing for efficient production of the compound in laboratory settings .
4'-Methoxy-8-methylflavone is classified under flavonoids, specifically within the subgroup of flavones. Flavonoids are polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities and health benefits . The methoxy group in this compound enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes .
The synthesis of 4'-methoxy-8-methylflavone typically involves the following steps:
These reactions are generally carried out under controlled temperature conditions to optimize yields, with reported yields ranging from 65% to 70% for different steps .
The molecular formula of 4'-methoxy-8-methylflavone is . Its structure consists of a flavone backbone with specific substituents:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 252.26 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and methanol |
Spectroscopic data such as NMR reveals distinct peaks corresponding to the aromatic protons and substituents, aiding in structural confirmation .
4'-Methoxy-8-methylflavone undergoes various chemical reactions, primarily involving oxidation and demethylation processes facilitated by cytochrome P450 enzymes. These reactions can lead to the formation of hydroxylated derivatives, which may exhibit altered biological activities.
The mechanism of action of 4'-methoxy-8-methylflavone is linked to its interaction with various biological targets:
Physical characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and phase transitions of this flavonoid .
4'-Methoxy-8-methylflavone has several scientific applications:
Flavonoid O-methyltransferases (Flavonoid O-methyltransferases) catalyze the transfer of a methyl group from S-adenosyl-L-methionine to hydroxyl moieties on flavonoid scaffolds, a critical step in diversifying flavonoid structures. For 4'-Methoxy-8-methylflavone, the 4'-methoxylation is mediated specifically by Flavonoid O-methyltransferases acting on the B-ring hydroxyl group. These enzymes are classified into two functional categories based on molecular characteristics: Class I caffeoyl-coenzyme A O-methyltransferases (26–30 kDa, cation-dependent) and Class II caffeic acid O-methyltransferases-type enzymes (37–43 kDa, cation-independent). Class II enzymes primarily drive flavonoid methoxylation due to their broader substrate range and regiospecificity [9]. In Dracocephalum kotschyi, transcriptomic analyses revealed high Flavonoid O-methyltransferases expression in bud tissues, correlating with elevated methoxylated flavone accumulation. This tissue-specific expression underscores Flavonoid O-methyltransferases' role in spatial regulation of methoxylation [1]. Similarly, Rhododendron delavayi Flavonoid O-methyltransferases exhibit pronounced activity in floral organs, aligning with the ecological role of methoxylated flavonoids in pollinator attraction and UV protection [8].
Table 1: Classification and Functional Properties of Flavonoid O-Methyltransferases Relevant to 4'-Methoxy-8-methylflavone Biosynthesis
Enzyme Class | Molecular Weight | Cation Dependency | Primary Substrates | Catalytic Role |
---|---|---|---|---|
Class I (Caffeoyl-coenzyme A O-methyltransferases-type) | 26–30 kDa | Mg²⁺/Mn²⁺ required | Lignin precursors, simple phenols | Limited role in flavonoid methoxylation |
Class II (Caffeic acid O-methyltransferases-type) | 37–43 kDa | Not required | Flavones, flavonols, lignin intermediates | 4'-O-methylation of flavones |
Regiospecific Flavonoid O-methyltransferases (e.g., 4'-O-methyltransferase) | ~40 kDa | Not required | Luteolin, apigenin, chrysoeriol | Synthesis of 4'-methoxyflavones |
The 4'-methoxylation of 8-methylflavone hinges on Flavonoid O-methyltransferases with stringent regioselectivity for the B-ring para-hydroxyl group. Biochemical characterization of Catharanthus roseus Flavonoid O-methyltransferase demonstrated unprecedented specificity for 3'-O-methyl-eriodictyol (homoeriodictyol) and its flavone derivatives, yielding 3',4'-dimethylated products—a previously uncharacterized activity [2]. Structural analyses reveal that Flavonoid O-methyltransferases possess a conserved catalytic pocket accommodating the flavonoid B-ring, with key residues (e.g., His-265, Glu-289) polarizing the 4'-hydroxyl group for nucleophilic attack on S-adenosyl-L-methionine's methyl group. Rhododendron delavayi Flavonoid O-methyltransferase12 exemplifies regiospecific 4'-O-methylation, showing kinetic preference for luteolin (Km = 1.8 µM) over apigenin (Km = 4.2 µM), indicating that B-ring ortho-dihydroxylation enhances substrate binding [8].
Table 2: Kinetic Parameters of Select 4'-O-Methyltransferases
Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Specificity Constant (kcat/Km) |
---|---|---|---|---|
Rhododendron delavayi Flavonoid O-methyltransferase12 | Luteolin | 1.8 ± 0.3 | 0.42 ± 0.05 | 0.233 |
Rhododendron delavayi Flavonoid O-methyltransferase12 | Apigenin | 4.2 ± 0.6 | 0.38 ± 0.04 | 0.090 |
Catharanthus roseus Flavonoid O-methyltransferase | 3'-O-methyl-eriodictyol | 5.7 ± 0.9 | 0.21 ± 0.03 | 0.037 |
Vanilla planifolia Caffeic acid O-methyltransferases-like | Luteolin | 8.3 ± 1.2 | 0.15 ± 0.02 | 0.018 |
Notably, Flavonoid O-methyltransferases exhibit hierarchical methylation patterns. For example, 3'-O-methylation often precedes 4'-O-methylation in flavones with ortho-dihydroxy B-rings, as observed in Dracocephalum kotschyi xanthomicrol biosynthesis. This sequential modification suggests metabolic channeling or substrate binding orientation constraints [1] [9]. Mutagenesis studies of Glycine max isoflavone O-methyltransferase further identified Phe-144 and Ile-308 as gatekeeper residues controlling access to the 4'-position, explaining why some Flavonoid O-methyltransferases cannot methylate sterically hindered substrates [9].
Methoxylation patterns vary significantly across plant taxa, reflecting evolutionary adaptations and ecological pressures. Asteraceae, Lamiaceae, and Fabaceae exhibit the highest diversity of methoxylated flavonoids, with Fabaceae specializing in 4'-methoxyisoflavones (e.g., formononetin) and Lamiaceae producing 4'/6-methoxyflavones like 4'-Methoxy-8-methylflavone [3] [9]. In Dracocephalum kotschyi (Lamiaceae), methoxylated flavones accumulate preferentially in glandular trichomes, suggesting a role in herbivore deterrence. Tissue-specific profiling identified xanthomicrol (5,4'-dimethoxy-6,7-methylenedioxyflavone) and penduletin (5,7,4'-trimethoxy-6-hydroxyflavone) as major metabolites, both sharing the 4'-methoxylation motif [1].
Table 3: Distribution of 4'-Methoxyflavonoids in Plant Families
Plant Family | Representative Species | Dominant Methoxylated Flavonoids | Tissue Localization |
---|---|---|---|
Lamiaceae | Dracocephalum kotschyi | Xanthomicrol, penduletin, 4'-Methoxy-8-methylflavone | Glandular trichomes, buds |
Fabaceae | Glycine max, Medicago sativa | Formononetin (4'-methoxyisoflavone), 2'-methoxychalcone | Roots, nodules |
Asteraceae | Artemisia annua, Helichrysum spp. | Eupatilin (5,7,4'-trimethoxyflavone), jaceosidin | Leaf mesophyll |
Ericaceae | Rhododendron delavayi | 5-O-methylmyricetin, 4'-O-methylapigenin | Floral tissues |
Bamboo (Poaceae) exemplifies divergent methoxylation strategies, accumulating C-glycosylated flavones like isoorientin but minimal O-methylated derivatives. This contrasts with Lamiaceae, where O-methylation dominates over glycosylation in specific tissues. Such divergence arises from lineage-specific expansion of Flavonoid O-methyltransferases genes and differential recruitment of enzymes to phenylpropanoid sub-pathways [9] [10]. Crucially, 8-methylflavones are almost exclusive to Lamiaceae and Rutaceae, with 8-C-methylation preceding 4'-O-methylation. This ordering implies metabolic compartmentalization, where prenylated or alkylated flavones serve as intermediates for subsequent methoxylation [3] [9].
The Flavonoid O-methyltransferases gene family expanded via repeated duplication events, followed by neofunctionalization or subfunctionalization. Genomic analyses in Solanaceae identified 253 O-methyltransferases genes, with tandem duplications on chromosome 2 driving diversification. For instance, conserved blocks of O-methyltransferases genes in Solanum lycopersicum and Capsicum annuum suggest shared ancestral duplication events before speciation [4]. Similarly, synteny analysis of grass genomes revealed collinear O-methyltransferases clusters in Oryza sativa (chromosome 6), Zea mays (chromosomes 6/9), and Phyllostachys heterocycla (scaffold PH01001494), indicating an ancient tandem duplication predating the Poaceae diversification ~100 million years ago [10].
Functional divergence is evident in the evolution of Class II O-methyltransferases. While most caffeic acid O-methyltransferases retain activity toward lignin precursors, Flavonoid O-methyltransferases evolved altered substrate specificity. Vanilla planifolia caffeic acid O-methyltransferases-like enzymes lost caffeic acid affinity but gained activity for luteolin and methyl gallate [9]. In Brachypodium distachyon, three caffeic acid O-methyltransferases paralogs lack lignin-related activity, instead methylating flavonols, demonstrating adaptive recruitment to flavonoid metabolism [9].
Regiospecific 4'-O-methyltransferases likely arose from ancestral caffeic acid O-methyltransferases via key substitutions in the substrate-binding pocket. Homology modeling of Rhododendron delavayi Flavonoid O-methyltransferase12 shows a deeper binding cleft accommodating the flavonoid B-ring, compared to the shallower cleft in lignin-specific caffeic acid O-methyltransferases [8]. Positive selection analysis of Lamiaceae O-methyltransferases further identified residues under diversifying selection (e.g., Arg-155, Asp-229), which likely enabled the shift from phenylpropanoid to flavonoid methylation, facilitating 4'-Methoxy-8-methylflavone biosynthesis [4] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5